2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart unique biological and chemical properties .
Preparation Methods
The synthesis of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves several key steps:
N-arylation of pyrazolone: This step uses copper (I) iodide as a catalyst to form an intermediate compound.
Reduction: The intermediate is then reduced to form an amine.
Coupling with 3-(4-fluorophenyl)propionic acid: The amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (a coupling reagent).
Deprotection of Boc group: The final step involves deprotecting the Boc group using HCl in 1,4-dioxane to yield the target compound.
Chemical Reactions Analysis
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Amide Coupling: The compound can form amide bonds with carboxylic acids using coupling reagents like HATU.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide include other spirocyclic amides and pyrazolone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a spirocyclic core with fluorophenyl and isopropylphenyl groups, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-16(2)17-7-11-20(12-8-17)26-21(29)15-28-23(30)22(18-5-9-19(25)10-6-18)27-24(28)13-3-4-14-24/h5-12,16H,3-4,13-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNROUGWEJMSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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